molecular formula C8H3Cl5O B6359065 3-Chloro-4-(trichloromethyl)benzoyl chloride, 97% CAS No. 175283-91-7

3-Chloro-4-(trichloromethyl)benzoyl chloride, 97%

Cat. No. B6359065
CAS RN: 175283-91-7
M. Wt: 292.4 g/mol
InChI Key: RKLPKSMDARIGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(trichloromethyl)benzoyl chloride, 97%, is a chemical compound with a wide range of applications in scientific research. It is a white solid with a melting point of 52–54 °C and a boiling point of 254–255 °C. 3-Chloro-4-(trichloromethyl)benzoyl chloride is commonly used in the synthesis of compounds for use in pharmaceuticals, agrochemicals, and other products. Its uses range from the synthesis of drugs and other compounds to the study of biochemical and physiological effects.

Scientific Research Applications

3-Chloro-4-(trichloromethyl)benzoyl chloride is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of compounds for use in pharmaceuticals, agrochemicals, and other products. It is also used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. In addition, it is used in the study of the mechanisms of action of drugs and other compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trichloromethyl)benzoyl chloride is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of compounds for use in pharmaceuticals, agrochemicals, and other products. It is also believed to interact with certain enzymes and proteins in the body, which may affect the biochemical and physiological effects of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-(trichloromethyl)benzoyl chloride are not well understood. However, it is believed that the compound may interact with certain enzymes and proteins in the body, which may affect the biochemical and physiological effects of drugs and other compounds. In addition, it is possible that the compound may have an effect on the metabolism of drugs and other compounds, as well as their absorption and distribution in the body.

Advantages and Limitations for Lab Experiments

3-Chloro-4-(trichloromethyl)benzoyl chloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available reagent. In addition, it is easy to use and can be stored for long periods of time without degradation. However, it is a toxic compound and should be handled with care. In addition, it is not very soluble in water and may not be suitable for certain types of experiments.

Future Directions

There are several possible future directions for the use of 3-Chloro-4-(trichloromethyl)benzoyl chloride. One possible direction is the development of new synthetic methods for the production of compounds for use in pharmaceuticals, agrochemicals, and other products. Another possible direction is the study of the biochemical and physiological effects of the compound on the human body. Additionally, further research could be conducted on the mechanisms of action of the compound and its potential interactions with enzymes and proteins in the body. Finally, further research could be conducted on the advantages and limitations of the compound for use in laboratory experiments.

Synthesis Methods

3-Chloro-4-(trichloromethyl)benzoyl chloride can be synthesized by a variety of methods. The most common method is the reaction of 4-chlorobenzoyl chloride and trichloromethyl chloride in the presence of a base such as pyridine or triethylamine. This reaction produces a mixture of the desired product and by-products. The by-products can then be removed by distillation or other methods. Other methods for the synthesis of 3-Chloro-4-(trichloromethyl)benzoyl chloride include the reaction of trichloromethyl chloroformate and 4-chlorobenzoyl chloride, as well as the reaction of trichloromethyl chloroformate and 4-chlorobenzaldehyde.

properties

IUPAC Name

3-chloro-4-(trichloromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl5O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPKSMDARIGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257558
Record name 3-Chloro-4-(trichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trichloromethyl)benzoyl chloride

CAS RN

175283-91-7
Record name 3-Chloro-4-(trichloromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175283-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(trichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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